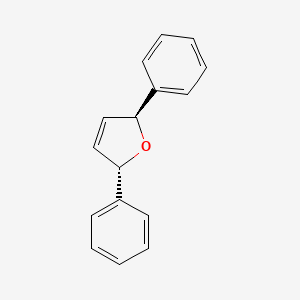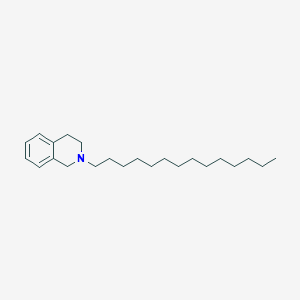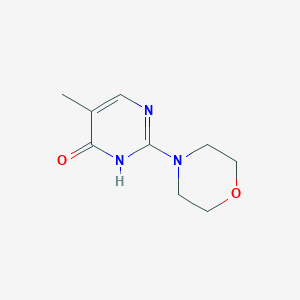
N-Decanoyl-L-tryptophyl-N~2~-(triphenylmethyl)-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a decanamido group, and a trityl-protected amino acid, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid typically involves multiple steps, including the protection of functional groups, amide bond formation, and the introduction of the indole ring. The process often starts with the protection of the amino group using a trityl group, followed by the formation of the amide bond with decanoic acid. The indole ring is then introduced through a series of reactions involving indole derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide bond to an amine.
Substitution: The trityl group can be substituted with other protecting groups or functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like dicyclohexylcarbodiimide (DCC). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield various quinoline derivatives, while reduction of the amide bond can produce primary amines.
Scientific Research Applications
(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Amino-2-((S)-2-octanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid: Similar structure but with an octanamido group instead of a decanamido group.
(S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-benzylpropanamido)-4-oxobutanoic acid: Similar structure but with a benzyl group instead of a trityl group.
Uniqueness
The uniqueness of (S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)-N-tritylpropanamido)-4-oxobutanoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
500872-21-9 |
|---|---|
Molecular Formula |
C44H50N4O5 |
Molecular Weight |
714.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]-tritylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H50N4O5/c1-2-3-4-5-6-7-17-28-41(50)47-38(29-32-31-46-37-27-19-18-26-36(32)37)42(51)48(39(43(52)53)30-40(45)49)44(33-20-11-8-12-21-33,34-22-13-9-14-23-34)35-24-15-10-16-25-35/h8-16,18-27,31,38-39,46H,2-7,17,28-30H2,1H3,(H2,45,49)(H,47,50)(H,52,53)/t38-,39-/m0/s1 |
InChI Key |
IGGNSZPHQUDXEQ-YDAXCOIMSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N([C@@H](CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(CC(=O)N)C(=O)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)

![Furo[3,4-b]furan](/img/structure/B12916448.png)


![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)








